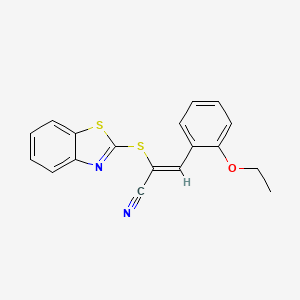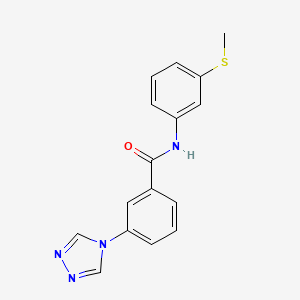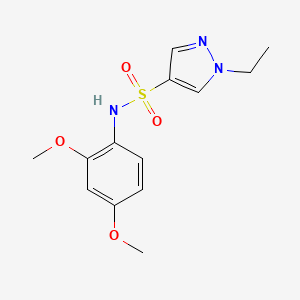
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-ethoxyphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-ethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-ethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzothiazole core with a thiol or disulfide compound.
Formation of Prop-2-enenitrile Moiety: The prop-2-enenitrile moiety can be synthesized through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Final Coupling Reaction: The final step involves coupling the benzothiazole-sulfanyl intermediate with the prop-2-enenitrile moiety under suitable reaction conditions, such as the use of a base and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitriles
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It could be used in the development of new materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may be investigated for its potential to inhibit bacterial or fungal growth.
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a candidate for drug development.
Medicine
Therapeutic Agents: The compound may be explored for its potential to treat diseases such as cancer, inflammation, or neurological disorders.
Diagnostic Tools: It could be used in the development of diagnostic assays or imaging agents.
Industry
Dyes and Pigments: The compound may be used in the synthesis of dyes and pigments for various applications.
Agriculture: It could be investigated for its potential as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-ethoxyphenyl)prop-2-enenitrile would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects.
Receptor Binding: It may interact with specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-phenylprop-2-enenitrile
- (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(4-methoxyphenyl)prop-2-enenitrile
- (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-chlorophenyl)prop-2-enenitrile
Uniqueness
- Structural Features : The presence of the ethoxy group in (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-ethoxyphenyl)prop-2-enenitrile may confer unique electronic and steric properties, influencing its reactivity and biological activity.
- Biological Activity : The compound may exhibit distinct biological activities compared to its analogs, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-2-21-16-9-5-3-7-13(16)11-14(12-19)22-18-20-15-8-4-6-10-17(15)23-18/h3-11H,2H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYMXMQXBYUDOW-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(/C#N)\SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5337894.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5337905.png)

![{3-[2-(2-chloro-3,4-dimethoxyphenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5337912.png)

![ethyl (2Z)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337928.png)
![8-(5-acetyl-2-pyridinyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5337929.png)
![[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[3-(piperidin-4-ylmethyl)phenyl]methanone](/img/structure/B5337945.png)
![5-[4-(benzyloxy)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5337954.png)
![5-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxy-N-methylbenzamide](/img/structure/B5337962.png)
![N-methyl-2-(3-oxo-1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazin-2-yl)acetamide](/img/structure/B5337971.png)
![5-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5337972.png)
![(1R*,2R*,6S*,7S*)-4-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5337980.png)
